molecular formula C13H19NO3S B12588728 (2R)-7-Phenylhept-4-en-2-yl sulfamate CAS No. 648918-73-4

(2R)-7-Phenylhept-4-en-2-yl sulfamate

Cat. No.: B12588728
CAS No.: 648918-73-4
M. Wt: 269.36 g/mol
InChI Key: UOFLRGGWFFMFFK-GFCCVEGCSA-N
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Description

(2R)-7-Phenylhept-4-en-2-yl sulfamate is an organic compound characterized by the presence of a sulfamate group attached to a hept-4-en-2-yl chain with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-7-Phenylhept-4-en-2-yl sulfamate typically involves the reaction of 7-phenylhept-4-en-2-ol with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:

7-Phenylhept-4-en-2-ol+Sulfamoyl chloride(2R)-7-Phenylhept-4-en-2-yl sulfamate+HCl\text{7-Phenylhept-4-en-2-ol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 7-Phenylhept-4-en-2-ol+Sulfamoyl chloride→(2R)-7-Phenylhept-4-en-2-yl sulfamate+HCl

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonates.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The sulfamate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, forming the corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfonates

    Reduction: Amines

    Substitution: Substituted sulfamates

Scientific Research Applications

(2R)-7-Phenylhept-4-en-2-yl sulfamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-7-Phenylhept-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anti-tumor activity.

Comparison with Similar Compounds

  • 7-Phenylhept-4-en-2-yl sulfonate
  • 7-Phenylhept-4-en-2-yl sulfate
  • 7-Phenylhept-4-en-2-yl sulfonamide

Comparison: Compared to its analogs, (2R)-7-Phenylhept-4-en-2-yl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity. For example, while sulfonates and sulfates are primarily involved in oxidation reactions, sulfamates can participate in both nucleophilic substitution and reduction reactions, offering a broader range of synthetic applications.

Properties

CAS No.

648918-73-4

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

[(2R)-7-phenylhept-4-en-2-yl] sulfamate

InChI

InChI=1S/C13H19NO3S/c1-12(17-18(14,15)16)8-4-2-5-9-13-10-6-3-7-11-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H2,14,15,16)/t12-/m1/s1

InChI Key

UOFLRGGWFFMFFK-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CC=CCCC1=CC=CC=C1)OS(=O)(=O)N

Canonical SMILES

CC(CC=CCCC1=CC=CC=C1)OS(=O)(=O)N

Origin of Product

United States

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